molecular formula C25H34N2O2 B3734851 1-(2,3-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B3734851
M. Wt: 394.5 g/mol
InChI Key: IUTAKTOPLYNOIK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 4-phenylcyclohexyl group

Preparation Methods

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized with the desired substituents.

    Substitution Reactions: The 2,3-dimethoxybenzyl group is introduced through nucleophilic substitution reactions, often using reagents like benzyl halides.

    Cyclohexyl Group Addition: The 4-phenylcyclohexyl group is added via Friedel-Crafts alkylation or similar methods, using phenylcyclohexane derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties and reactivity.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

    Materials Science: Its unique chemical properties make it useful in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers use this compound to study receptor binding and signal transduction pathways, providing insights into cellular processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine can be compared to other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties, this compound differs in its substituents, leading to distinct pharmacological effects.

    1-(3,4-Methylenedioxybenzyl)piperazine: This compound has a similar benzyl group but with a methylenedioxy substitution, affecting its reactivity and biological activity.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2/c1-28-24-10-6-9-22(25(24)29-2)19-26-15-17-27(18-16-26)23-13-11-21(12-14-23)20-7-4-3-5-8-20/h3-10,21,23H,11-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTAKTOPLYNOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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